(S)-4-巯基-2-棕榈酰胺基丁酸铵

描述

Quaternary ammonium compounds, referred to as QACs, are cationic substances with a structure on the edge of organic and inorganic chemistry and unique physicochemical properties . They have wide application potential and are used in organic synthesis, as reactive substrates, reagents, phase-transfer catalysts, ionic liquids, electrolytes, frameworks, surfactants, herbicides, and antimicrobials .

Molecular Structure Analysis

QACs possess a unique electron distribution. Despite eight electrons in the broad vicinity of the nitrogen atom, QACs possess completely different electron distribution . The nitrogen atom in alkylamines is negatively charged, whereas it becomes positive in tetraethylammonium ion .科学研究应用

植物组织中的铵分析

Husted 等人(2000 年)的一项研究重点评价了测定植物组织、木质部液和质外液中 NH4+ 的方法。它概述了由于比色法中的氨基酸、胺、酰胺和蛋白质的干扰而准确量化铵的挑战。该论文表明,离子色谱法和改进的荧光光谱法提供了更可靠的定量,突出了 NH4+ 在植物氮代谢中的重要性 (Husted 等,2000)。

环境和分析应用

Van Biesen 和 Bottaro(2006 年)的研究调查了全氟辛酸铵作为一种挥发性表面活性剂,用于通过 MEKC-ESI-MS 分析 N-甲基氨基甲酸酯。本研究展示了铵衍生物在增强环境样品中某些化合物分析中的应用,证明了该化合物在环境化学和毒理学中的效用 (Van Biesen & Bottaro, 2006)。

水生生态系统中的铵

Holmes 等人(1999 年)提出了一种用于测量海洋和淡水生态系统中铵的荧光法。该方法解决了以前方法中的不一致性,尤其是在亚微摩尔水平,表明准确测量铵在了解水生环境中氮生物地球化学方面的重要性 (Holmes 等,1999)。

生物技术和微生物研究

Strous 等人(1998 年)的一项研究利用序批式反应器来研究缓慢生长的厌氧铵氧化微生物。本研究提供了对微生物同化铵及其对废水处理技术的影响的见解 (Strous 等,1998)。

毒理学和环境安全

Colombo 等人(2008 年)重点研究了全氟辛酸铵(APFO)对淡水生物的急性毒性和慢性水生毒性。本研究对于了解铵化合物在水生系统中的环境影响和安全性至关重要 (Colombo 等,2008)。

作用机制

Target of Action

Ammonium (S)-4-mercapto-2-palmitamidobutanoate, also known as azanium;(2S)-2-(hexadecanoylamino)-4-sulfanylbutanoate, is a type of quaternary ammonium compound (QAC). QACs are known for their wide spectrum of antibacterial activity . They interact with cell membranes, which are the primary targets of their action . The specific targets within the cell membrane can vary, but they often include proteins and lipids that are essential for the cell’s function .

Mode of Action

The mode of action of QACs involves causing rapid and irreversible damage to microbes . This is achieved through their interaction with multiple targets within the cell, leading to the solubilization of lipid components and the denaturation of enzymes involved in nutrient transport . In the case of Ammonium (S)-4-mercapto-2-palmitamidobutanoate, it is speculated that the positively charged compound is adsorbed onto the surface of the bacteria, penetrates the cell wall, and combines with the lipid and protein layers of the cell membrane . This prevents the normal ion exchange and material exchange between the bacteria and the outside world, and destroys the protoplasmic membrane that controls the permeability of the cell .

Biochemical Pathways

For instance, they can disrupt the integrity of the cell envelope or protein capsid in viruses, leading to the loss of the receptor-binding domain for host cell receptors and/or breakdown of other viral proteins or nucleic acids . In bacteria and fungi, which have greater complexity and metabolism, QACs can target more sites, leading to rapid and irreversible damage .

Pharmacokinetics

The pharmacokinetics of QACs like Ammonium (S)-4-mercapto-2-palmitamidobutanoate are characterized by their structure-activity relationship . Factors such as lipophilicity and molecular weight can influence parameters such as clearance, elimination rate constant, volume of distribution, and terminal half-life . For instance, it has been observed that the antibacterial efficiency of QACs can be increased with the chain length increase from 3 to 16 .

Result of Action

The result of the action of Ammonium (S)-4-mercapto-2-palmitamidobutanoate is the death of the bacteria . The compound’s interaction with the cell membrane leads to the destruction of the protoplasmic membrane that controls the permeability of the cell, causing the extravasation of the intracellular material . This rapid and irreversible damage to the microbes effectively inhibits their growth and proliferation .

Action Environment

The action of Ammonium (S)-4-mercapto-2-palmitamidobutanoate can be influenced by various environmental factors. For instance, QACs have been used as antifouling agents for the inhibition of biofilm growth on medical implants and antibacterials on surfaces and in an aquatic environment . Furthermore, these compounds are considered environmentally friendly as they can be efficiently biodegraded . .

属性

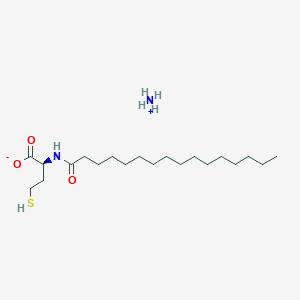

IUPAC Name |

azanium;(2S)-2-(hexadecanoylamino)-4-sulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO3S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)21-18(16-17-25)20(23)24;/h18,25H,2-17H2,1H3,(H,21,22)(H,23,24);1H3/t18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXWCXRWTBPUKZ-FERBBOLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCS)C(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCS)C(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium (S)-4-mercapto-2-palmitamidobutanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Methoxyphenyl)methylideneamino]-4-phenylimidazol-2-amine](/img/structure/B1494031.png)